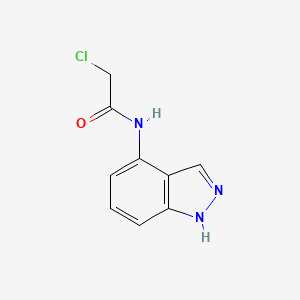

2-chloro-N-(1H-indazol-4-yl)acetamide

Description

2-Chloro-N-(1H-indazol-4-yl)acetamide is a chloroacetamide derivative featuring an indazole ring substituted at the 4-position. The compound comprises a chloro-substituted acetamide moiety (ClCH2CONH-) linked to the nitrogen of the 1H-indazol-4-yl group. Indazole, a bicyclic aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-chloro-N-(1H-indazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-2-1-3-8-6(7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLCYMDYYHLOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reaction Conditions

In a representative protocol, 1H-indazol-4-amine (1 equiv.) is dissolved in acetone with potassium carbonate (1.5–2.0 equiv.) as a base. Chloroacetyl chloride (1.2–1.5 equiv.) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 3–4 hours, with progression monitored by thin-layer chromatography (TLC). Post-reaction, the product is quenched in ice water, filtered, and recrystallized from methanol or ethanol to yield pure 2-chloro-N-(1H-indazol-4-yl)acetamide.

Critical Parameters :

-

Solvent Selection : Acetone and dichloromethane are preferred for their ability to dissolve both the amine and acyl chloride while stabilizing intermediates.

-

Base Compatibility : Potassium carbonate outperforms triethylamine in minimizing esterification byproducts, as noted in comparative studies.

-

Temperature Control : Exothermic reactions require cooling to prevent decomposition of the thermally labile indazole ring.

Spectroscopic Characterization

The compound exhibits distinct spectral features:

-

1H NMR (400 MHz, CDCl3): δ 8.19 (br s, 1H, NH), 8.11 (s, 1H, indazole-H), 7.67 (d, J = 7.2 Hz, 1H), 7.43–7.36 (m, 2H), 4.85 (s, 2H, CH2Cl).

-

IR (KBr) : 1690 cm⁻¹ (C=O stretch), 697 cm⁻¹ (C-Cl stretch).

-

Mass Spectrometry : ESI-MS m/z 250.02 [M + Na]⁺ (calculated for C₉H₇ClN₃ONa: 250.01).

Coupling Agent-Mediated Synthesis

For substrates with poor nucleophilicity, coupling agents such as propylphosphonic anhydride (T3P) enhance acylation efficiency. This method, adapted from pyrazol-5-yl acetamide syntheses, avoids harsh conditions that might degrade the indazole moiety.

Protocol Using T3P

A solution of 1H-indazol-4-amine (0.23 mmol) and chloroacetic acid (0.23 mmol) in dichloromethane is treated with T3P (0.27 mmol) and triethylamine (0.69 mmol). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Advantages :

Alternative Solvent Systems and Scalability

Toluene-Based Reflux Method

Adapted from diphenylacetamide syntheses, this approach refluxes 1H-indazol-4-amine and chloroacetyl chloride in toluene with anhydrous potassium carbonate. The prolonged heating (10–12 hours) ensures complete conversion, though yields (65–70%) are marginally lower due to thermal decomposition.

Dimethylformamide (DMF) as a Polar Aprotic Solvent

In DMF, reaction times reduce to 1–2 hours at 60°C. However, purification challenges arise due to high boiling points, necessitating chromatographic separation.

Comparative Analysis of Methodologies

Troubleshooting and Optimization

Common Challenges

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-indazol-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects . The compound may also interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-(1H-indazol-4-yl)acetamide with analogous chloroacetamides and heterocyclic derivatives, emphasizing structural, synthetic, and physicochemical distinctions.

Structural Analogues with Aromatic Substitutions

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)

- Structure : Features a dichlorophenyl group and a thiazole ring instead of indazole.

- Key Differences :

- The thiazole ring introduces sulfur, enhancing coordination capabilities for metal-binding applications .

- The dichlorophenyl group increases lipophilicity (LogP ≈ 3.2) compared to the indazole system (predicted LogP ~2.8 for the target compound) .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

- Structure : Substituted phenyl ring with ethyl and methyl groups.

- Key Differences :

- The absence of a fused heterocyclic system reduces planarity, likely decreasing π-π stacking interactions compared to indazole derivatives.

- Higher steric hindrance from the ethyl/methyl groups may reduce reactivity in alkylation reactions .

Heterocyclic Analogues

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

- Structure : Pyrazole ring linked to a phenylacetamide.

- Key Differences :

- The pyrazole ring is monocyclic, offering fewer hydrogen-bonding sites than indazole.

- Lower molecular weight (MW 203.71 vs. ~223.67 for the indazole compound) may influence solubility and pharmacokinetics .

2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (C₁₃H₁₀ClN₃OS)

- Structure : Combines indole and thiazole rings.

- Key Differences :

- Higher complexity (Topological Polar Surface Area = 86.5 Ų vs. ~60 Ų for the indazole compound) may affect membrane permeability .

Aliphatic and Cycloaliphatic Derivatives

2-Chloro-N-(4-ethylcyclohexyl)acetamide (C₁₀H₁₈ClNO) Structure: Cyclohexyl group with an ethyl substituent. Key Differences:

- The aliphatic cyclohexyl group drastically increases hydrophobicity (XLogP3 = 2.8) compared to aromatic systems.

- Reduced aromatic interactions limit applications in targeting DNA or enzymes reliant on planar binding sites .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₉H₇ClN₃O | 223.67 (calc.) | ~2.5 | 1 | Indazole ring, chloroacetamide |

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 303.17 | 3.2 | 1 | Dichlorophenyl, thiazole |

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C₁₁H₁₄ClNO | 227.69 | 3.0 | 1 | Ethyl/methyl-substituted phenyl |

| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | C₁₀H₁₈ClNO | 203.71 | 2.8 | 1 | Cyclohexyl, ethyl group |

| N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide | C₁₀H₁₁N₃O | 189.22 | 1.5 | 1 | Pyrazole, phenylacetamide |

Research Findings and Implications

- Reactivity: The α-chloroacetamide group in this compound is more electrophilic than non-halogenated analogues, enabling nucleophilic substitutions (e.g., with thiols or amines) for derivatization .

- Biological Activity : Indazole derivatives often exhibit kinase inhibition or anticancer activity due to their planar structure, a trait absent in aliphatic analogues like 2-chloro-N-(4-ethylcyclohexyl)acetamide .

- Crystallography : Unlike thiazole or phenyl derivatives, indazole’s fused ring system may promote unique crystal packing via N–H···N and C–H···Cl interactions, though specific data for the target compound remains unpublished .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(1H-indazol-4-yl)acetamide, and what methodological considerations are critical for optimizing yield?

- Answer : The compound is typically synthesized via nucleophilic substitution, where the indazole nitrogen reacts with chloroacetyl chloride. Key steps include:

- Reagent control : Use anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

- Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Chloroacetyl chloride, DCM, 0°C, 2h | 65–75 |

| Workup | Ethanol recrystallization | >95 purity |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer :

- NMR : - and -NMR confirm the acetamide linkage and indazole substitution patterns (e.g., δ 4.2 ppm for CHCl).

- Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 224.05) .

- Elemental analysis : Confirms C, H, N, Cl ratios within ±0.4% .

Q. What preliminary biological screening assays are suitable for assessing its bioactivity?

- Answer :

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate binding affinity .

- Antimicrobial testing : Broth microdilution (MIC against Gram+/Gram− bacteria) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Answer :

- X-ray diffraction : Single-crystal analysis using SHELXL ( ) or WinGX ( ) refines bond lengths/angles and identifies Cl···H interactions.

- Key parameters :

- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder modeling : PART instructions resolve overlapping atoms in the indazole ring .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | <0.05 |

Q. What strategies address contradictions in biological activity data across studies?

- Answer :

- Dose-response reevaluation : Test activity at logarithmic concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Structural analogs : Compare with derivatives (e.g., pyrazole or indole analogs) to isolate pharmacophore contributions .

- Assay standardization : Use ATP-level normalization in kinase assays to control for cell viability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets.

- MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .

- Table : Example Docking Scores

| Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|

| EGFR (1M17) | −8.2 |

| CDK2 (1AQ1) | −7.5 |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol .

- Process analytics : In-line FTIR monitors reaction progress to avoid racemization .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Answer :

- Solvent screening : Use Hansen solubility parameters (δ, δ, δ) to rationalize discrepancies.

- Example : High δ (e.g., DMSO) disrupts H-bonding in the acetamide, increasing solubility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.